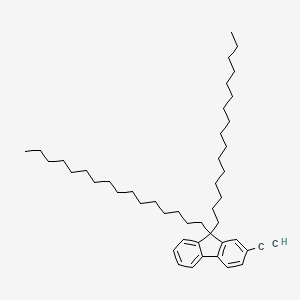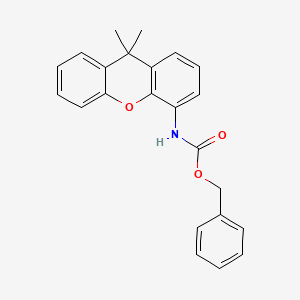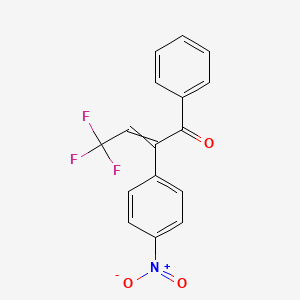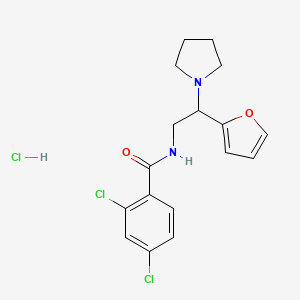
2-Ethynyl-9,9-dihexadecyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-9,9-dihexadecyl-9H-fluorene is a chemical compound with the molecular formula C47H74 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features ethynyl and dihexadecyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-9,9-dihexadecyl-9H-fluorene typically involves the following steps:
Starting Material: The synthesis begins with fluorene as the core structure.
Substitution Reaction:
Ethynylation: The ethynyl group is introduced at the 2-position through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-9,9-dihexadecyl-9H-fluorene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the ethynyl group.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the fluorene core.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated fluorene derivatives.
Aplicaciones Científicas De Investigación
2-Ethynyl-9,9-dihexadecyl-9H-fluorene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-9,9-dihexadecyl-9H-fluorene depends on its application. For example, in biological imaging, the compound’s fluorescence properties are exploited to visualize cellular structures. The ethynyl and dihexadecyl groups influence the compound’s solubility and interaction with biological membranes, enhancing its effectiveness as a probe.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene: Similar structure with ethynyl groups at both the 2 and 7 positions.
2-Ethynyl-9,9-dioctylfluorene: Similar structure with shorter alkyl chains (octyl groups) instead of hexadecyl groups.
Uniqueness
2-Ethynyl-9,9-dihexadecyl-9H-fluorene is unique due to its specific substitution pattern and long alkyl chains, which confer distinct solubility and electronic properties. These characteristics make it particularly suitable for applications in organic electronics and as a hydrophobic probe in biological systems.
Propiedades
Número CAS |
922168-02-3 |
|---|---|
Fórmula molecular |
C47H74 |
Peso molecular |
639.1 g/mol |
Nombre IUPAC |
2-ethynyl-9,9-dihexadecylfluorene |
InChI |
InChI=1S/C47H74/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-33-39-47(40-34-30-28-26-24-22-20-18-16-14-12-10-8-5-2)45-36-32-31-35-43(45)44-38-37-42(6-3)41-46(44)47/h3,31-32,35-38,41H,4-5,7-30,33-34,39-40H2,1-2H3 |
Clave InChI |
FNICTTKXSDTSFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12626514.png)


![D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)
![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12626543.png)

![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)

![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)
![Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12626585.png)


